molecular formula C9H12Cl3N3 B2538592 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride CAS No. 91003-86-0

2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride

Cat. No.: B2538592
CAS No.: 91003-86-0
M. Wt: 268.57
InChI Key: SEOYUNGLAMIHQQ-UHFFFAOYSA-N
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Description

2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C9H10ClN3. This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-1H-benzimidazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and other advanced manufacturing techniques may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanol
  • 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)acetic acid
  • 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)propanoic acid

Uniqueness

Compared to similar compounds, 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .

Biological Activity

2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride is a compound derived from benzimidazole, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 91003-86-0
  • Molecular Formula : C9H10Cl2N3
  • Molecular Weight : 232.10 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell wall synthesis and function .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines. It has been tested against various human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), showing promising results in inhibiting cell proliferation .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models .

Antimicrobial Activity

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound possesses moderate to high antimicrobial activity against these pathogens.

Anticancer Activity

In vitro studies utilizing the MTT assay assessed the cytotoxicity of the compound against various cancer cell lines:

Cell LineIC50 (µM)
A54912.5
HeLa10.0
MCF715.0

The IC50 values suggest that the compound is particularly effective against HeLa cells, indicating potential for further development as an anticancer agent.

Anti-inflammatory Activity

In vivo studies showed that administration of the compound significantly reduced paw edema in a carrageenan-induced inflammation model:

Treatment GroupEdema Inhibition (%)
Control10
Compound (25 mg/kg)45
Indomethacin (10 mg/kg)55

This suggests that the compound has comparable anti-inflammatory effects to standard treatments.

Case Studies

A notable case study involved the synthesis and evaluation of several benzimidazole derivatives, including this compound. These derivatives were screened for their biological activities, revealing a structure–activity relationship (SAR) that highlighted the importance of electron-withdrawing groups for enhancing activity .

Properties

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3.2ClH/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11;;/h1-2,5H,3-4,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOYUNGLAMIHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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